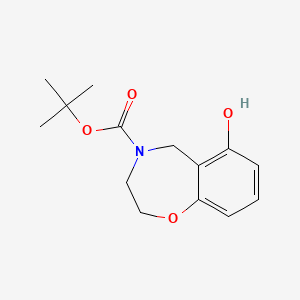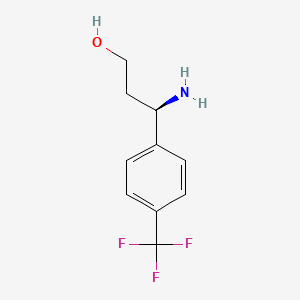
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Substitution Reactions: The phenyl group is then introduced through a substitution reaction, where the chlorine and fluorine atoms are added to specific positions on the phenyl ring.
Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, where an amine precursor reacts with the substituted phenylcyclopropane.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the amine compound with hydrochloric acid, resulting in the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the phenyl ring.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
作用機序
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
Cyclopropanecarbonitrile, 1-(2-chloro-6-fluorophenyl)-:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which confer distinct chemical and biological properties.
特性
分子式 |
C9H10Cl2FN |
|---|---|
分子量 |
222.08 g/mol |
IUPAC名 |
1-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H |
InChIキー |
GJSWWQLBFCUMJN-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=C(C=CC=C2Cl)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


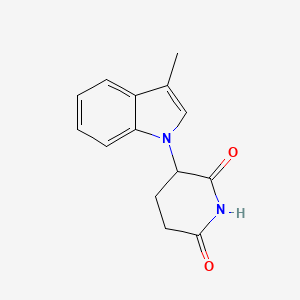
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)

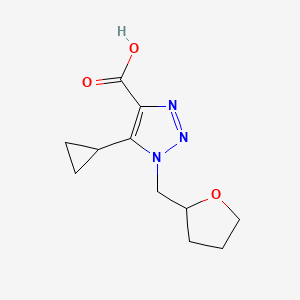
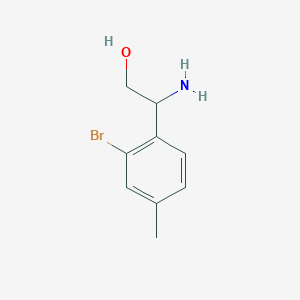



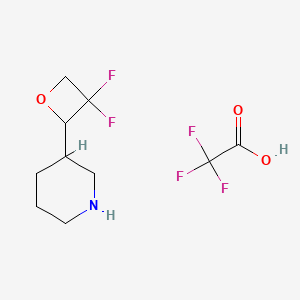
![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
